molecular formula C14H17Cl2F3N6O B8054831 2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamideHydrochloride

2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamideHydrochloride

Cat. No.: B8054831
M. Wt: 413.2 g/mol
InChI Key: OWOVYLSSMDVDIW-UHFFFAOYSA-N
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Description

The compound 2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride is a pyrimidine derivative featuring three key substituents:

  • Position 4: A 3-(trifluoromethyl)phenylamino group (-NH-C6H4-CF3), contributing to lipophilicity and metabolic stability.
  • Position 5: A carboxamide group (-CONH2), influencing solubility and molecular interactions.
  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications .

Properties

IUPAC Name

2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O.2ClH/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18;;/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOVYLSSMDVDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide hydrochloride (commonly referred to as compound 1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for compound 1 is C14H17Cl2F3N6OC_{14}H_{17}Cl_2F_3N_6O. Its structure consists of a pyrimidine ring substituted with various functional groups, including amino and trifluoromethyl moieties, which are critical for its biological activity.

PropertyValue
Molecular Weight373.23 g/mol
SolubilitySoluble in water
pH Range4.5 - 6.5

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that compound 1 may inhibit specific enzymes associated with metabolic pathways. For instance, it has been shown to affect the activity of certain kinases, which play a crucial role in cell signaling and regulation.

Receptor Modulation

Preliminary studies suggest that compound 1 modulates neurotransmitter receptors, particularly those involved in excitatory neurotransmission. This modulation can lead to alterations in synaptic transmission and has potential implications for treating neurological disorders.

Case Studies and Experimental Data

  • Neurotransmission Studies : In vitro studies demonstrated that compound 1 significantly affects the release of neurotransmitters such as acetylcholine and glutamate. The modulation of these neurotransmitters suggests a potential role in managing conditions like epilepsy or other neurodegenerative diseases.
  • Anticonvulsant Properties : A study evaluating the anticonvulsant effects of compound 1 showed promise in reducing seizure activity in animal models. The mechanism appears to involve the inhibition of excitatory amino acid release, thereby stabilizing neuronal excitability.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionSignificant inhibition of kinase activity
Neurotransmitter ReleaseModulation of acetylcholine and glutamate
Anticonvulsant EffectsReduction in seizure frequency in models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The table below highlights structural and functional distinctions between the target compound and selected analogs:

Compound Name & Source Core Structure Substituents & Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrimidine 2-(2-Aminoethyl)amino, 4-(3-CF3-phenyl)amino, 5-carboxamide, HCl ~400 (estimated) Hypothesized receptor binding; enhanced solubility
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile Pyrimidine 4-Cyano, 5-methyl, 6-(2-amino-5-CF3-phenyl) 295 ([M+H]+) Synthetic intermediate for agrochemicals/pharmaceuticals
Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride Pyrimidine 2-(2-Aminoethyl), 4-methyl, 5-ethyl carboxylate, HCl N/A Hydrochloride salt for improved solubility
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid Pyrimidine 2-(4-Cl-benzylsulfanyl), 4-isopropyl, 6-(3-CF3-phenyl)amino, 5-carboxylic acid N/A Crystal structure resolved; potential enzyme inhibition
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxohexahydro-5-pyrimidinecarboximidamide Hexahydropyrimidine 2-{[3-Cl-5-CF3-pyridin-2-yl]amino}ethyl, 5-carboximidamide, 2,4-dioxo 378.74 Non-clinical research applications
Key Observations:
  • Trifluoromethyl (CF3) Groups : Present in the target compound and analogs , this group enhances lipophilicity and resistance to oxidative metabolism, critical for drug half-life.
  • Aminoethylamino Substituents: Shared with the target compound and Parchem’s analog , this moiety may facilitate interactions with biological targets (e.g., adenosine receptors) via hydrogen bonding .
  • Hydrochloride Salts : Used in the target and Parchem’s compound to improve solubility for in vivo applications .

Pharmacological and Functional Insights

  • Receptor Binding: highlights that pyrimidine derivatives with aminoethyl and aromatic substituents (e.g., 2-[[2-aminoethyl)amino]carbonyl]methyl groups) exhibit high affinity for adenosine receptors. The target compound’s 2-aminoethylamino group may similarly engage in receptor binding, albeit with unconfirmed specificity .
  • Synthetic Utility: The trifluoromethylphenylamino group in the target compound aligns with intermediates in European Patent EP 4374877, which describes pyrimidine derivatives for agrochemical or pharmaceutical synthesis .

Physicochemical Properties

  • Solubility : The hydrochloride salt form in the target compound and Parchem’s analog enhances water solubility, a critical factor for bioavailability .
  • Carboxamide vs.

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